(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 114559-25-0
VCID: VC21536716
InChI: InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
SMILES: CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl
Molecular Formula: C9H19ClN2O4
Molecular Weight: 218,25*36,45 g/mole

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

CAS No.: 114559-25-0

Cat. No.: VC21536716

Molecular Formula: C9H19ClN2O4

Molecular Weight: 218,25*36,45 g/mole

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride - 114559-25-0

CAS No. 114559-25-0
Molecular Formula C9H19ClN2O4
Molecular Weight 218,25*36,45 g/mole
IUPAC Name methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Standard InChI InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
Standard InChI Key GDJLJNFNXINTHS-RGMNGODLSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl
SMILES CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a derivative of the compound (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, which is a protected amino acid used in peptide synthesis. The hydrochloride form is typically used to enhance solubility and stability in aqueous solutions, making it more suitable for various biochemical applications.

Synthesis and Applications

  • Synthesis: The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (BocCl) in the presence of a base to protect the amino group, followed by esterification to form the methyl ester.

  • Applications: This compound is primarily used as a building block in peptide synthesis, particularly for the incorporation of L-alanine residues into peptides while protecting the amino group from unwanted side reactions.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPrimary Use
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoateC9H18N2O4218.25 g/molPeptide synthesis
(S)-Methyl 2-amino-3-(tert-butoxy)propanoateC8H17NO3175.23 g/molPeptide synthesis, serine derivative

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